molecular formula C55H88O22 B1158051 Dregeoside A11 CAS No. 89020-11-1

Dregeoside A11

Cat. No.: B1158051
CAS No.: 89020-11-1
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Description

The compound Dregeoside A11 is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple stereocenters and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

    Stepwise Functional Group Addition: Sequential addition of functional groups to a core structure.

    Protective Group Strategies: Use of protective groups to prevent unwanted reactions at specific sites.

    Stereoselective Reactions: Reactions designed to produce a specific stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Biological Activity

Dregeoside A11 is a steroid compound derived from the plant Dregea volubilis, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
CAS Number 20230-41-5
Molecular Formula C₄₉H₇₈O₁₇
Molecular Weight 939.15 g/mol
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone

Source and Isolation

This compound is isolated from the herbs of Dregea volubilis. The extraction and purification processes typically involve solvent extraction followed by chromatographic techniques to obtain high-purity samples suitable for biological assays .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound possesses significant antitumor properties. It has been reported to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .
  • Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. This effect is believed to be mediated through the activation of intrinsic apoptotic pathways .
  • Anti-inflammatory Properties : Preliminary investigations suggest that this compound may also exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of this compound.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be around 15 µM.
  • Anti-inflammatory Research :
    • Objective : To assess the anti-inflammatory potential of this compound in a murine model of acute inflammation.
    • Methodology : The model involved the administration of lipopolysaccharides (LPS) followed by treatment with this compound.
    • Results : The treatment group exhibited reduced levels of pro-inflammatory cytokines compared to controls, indicating a potential mechanism for its anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound interacts with specific cellular receptors involved in apoptosis and inflammation.
  • It may modulate signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammatory responses .

Properties

IUPAC Name

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3/t26-,27-,28-,31+,32-,33-,34+,35+,36-,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKBDIFPRYHKES-CYVLKZQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC=C3C2)[C@]5(CC[C@@H]([C@]5([C@@H]([C@H]4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H88O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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